molecular formula C8H9ClN2O4S B13033956 Ethyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate

Ethyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B13033956
M. Wt: 264.69 g/mol
InChI Key: SPRCIZOSHGZUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry This compound is characterized by its unique chemical structure, which includes a chloro group, a methylsulfonyl group, and an ethyl ester group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the commercially available 4-chloro-2-methylthiopyrimidine-5-carboxylate. The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents is also emphasized to comply with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

ethyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H9ClN2O4S/c1-3-15-8(12)5-6(9)10-4-11-7(5)16(2,13)14/h4H,3H2,1-2H3

InChI Key

SPRCIZOSHGZUCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.